[1-(Thiomorpholin-4-yl)cyclohexyl]methanamine
Overview
Description
[1-(Thiomorpholin-4-yl)cyclohexyl]methanamine: is a chemical compound with the molecular formula C11H22N2S and a molecular weight of 214.38 g/mol . It is characterized by the presence of a thiomorpholine ring attached to a cyclohexyl group, which is further connected to a methanamine group. This compound is known for its versatile applications in various fields of scientific research and industry.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of [1-(Thiomorpholin-4-yl)cyclohexyl]methanamine typically involves the reaction of thiomorpholine with cyclohexylmethanamine under controlled conditions. The reaction is usually carried out in the presence of a suitable solvent and a catalyst to facilitate the formation of the desired product .
Industrial Production Methods: In industrial settings, the production of this compound may involve large-scale chemical reactors where the reactants are combined under optimized conditions to maximize yield and purity. The process may include steps such as purification and isolation to obtain the final product in its desired form .
Chemical Reactions Analysis
Types of Reactions:
Oxidation: [1-(Thiomorpholin-4-yl)cyclohexyl]methanamine can undergo oxidation reactions, where the thiomorpholine ring may be oxidized to form sulfoxides or sulfones.
Reduction: The compound can also undergo reduction reactions, where the thiomorpholine ring may be reduced to form thiols or other reduced derivatives.
Common Reagents and Conditions:
Oxidation Reagents: Common oxidizing agents such as hydrogen peroxide (H2O2) or potassium permanganate (KMnO4) can be used.
Reduction Reagents: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically employed.
Substitution Reagents: Various halogenating agents or nucleophiles can be used for substitution reactions.
Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce thiols .
Scientific Research Applications
Chemistry: In chemistry, [1-(Thiomorpholin-4-yl)cyclohexyl]methanamine is used as a building block for the synthesis of more complex molecules.
Biology: In biological research, this compound is studied for its potential interactions with biological molecules and its effects on cellular processes. It may serve as a probe or a tool for investigating specific biochemical pathways .
Medicine: In the field of medicine, this compound is explored for its potential therapeutic properties. It may be investigated as a candidate for drug development, particularly for conditions where modulation of specific molecular targets is desired .
Industry: In industrial applications, this compound is utilized in the production of specialty chemicals and materials. Its unique properties make it suitable for use in various manufacturing processes .
Mechanism of Action
The mechanism of action of [1-(Thiomorpholin-4-yl)cyclohexyl]methanamine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to these targets and modulate their activity, leading to various biological effects. The exact pathways and targets involved depend on the specific context of its use .
Comparison with Similar Compounds
[1-(Morpholin-4-yl)cyclohexyl]methanamine: Similar in structure but with a morpholine ring instead of a thiomorpholine ring.
[1-(Piperidin-4-yl)cyclohexyl]methanamine: Contains a piperidine ring instead of a thiomorpholine ring.
[1-(Pyrrolidin-4-yl)cyclohexyl]methanamine: Features a pyrrolidine ring in place of the thiomorpholine ring.
Uniqueness: The presence of the thiomorpholine ring in [1-(Thiomorpholin-4-yl)cyclohexyl]methanamine imparts unique chemical and biological properties to the compound. This structural feature distinguishes it from other similar compounds and may contribute to its specific applications and effects .
Properties
IUPAC Name |
(1-thiomorpholin-4-ylcyclohexyl)methanamine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H22N2S/c12-10-11(4-2-1-3-5-11)13-6-8-14-9-7-13/h1-10,12H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XDIJCJULDXMESE-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(CC1)(CN)N2CCSCC2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H22N2S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
214.37 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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